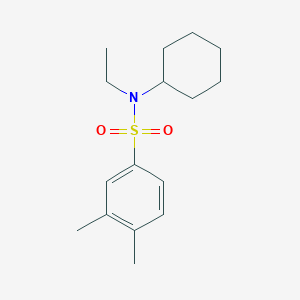![molecular formula C17H18BrNO3 B226424 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B226424.png)
4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, also known as 4-Br-DPEB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the benzamide class of compounds and has been found to exhibit significant binding affinity towards sigma-1 receptors. Sigma-1 receptors are a class of proteins that are found in the central nervous system and have been implicated in a variety of physiological and pathological processes. In
Applications De Recherche Scientifique
4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in a variety of fields, including neurology, psychiatry, and oncology. In neurology, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to exhibit neuroprotective effects in animal models of stroke and traumatic brain injury. In psychiatry, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to exhibit antidepressant and anxiolytic effects in animal models of depression and anxiety. In oncology, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to exhibit anti-tumor effects in animal models of cancer.
Mécanisme D'action
The mechanism of action of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is thought to involve its binding to sigma-1 receptors. Sigma-1 receptors are known to modulate a variety of physiological and pathological processes, including neurotransmitter release, calcium signaling, and cell survival. By binding to sigma-1 receptors, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is thought to modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide have been extensively studied in animal models. In neurology, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to reduce neuronal damage and improve functional outcomes in animal models of stroke and traumatic brain injury. In psychiatry, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to increase levels of serotonin and dopamine in the brain, leading to its antidepressant and anxiolytic effects. In oncology, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to induce apoptosis and inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide for lab experiments is its high binding affinity towards sigma-1 receptors. This makes it a useful tool for studying the physiological and pathological processes that are modulated by sigma-1 receptors. However, one limitation of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research related to 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide. One area of interest is the development of more potent and selective sigma-1 receptor ligands that can be used for therapeutic applications. Another area of interest is the investigation of the role of sigma-1 receptors in other physiological and pathological processes, such as inflammation and neurodegeneration. Additionally, the potential use of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide as a diagnostic tool for sigma-1 receptor-related diseases, such as Alzheimer's disease, is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves a multi-step process that begins with the preparation of 3,4-dimethoxyphenylacetic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(aminomethyl)pyridine to form the corresponding amide. Finally, the amide is brominated using N-bromosuccinimide to form 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide.
Propriétés
Nom du produit |
4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
|---|---|
Formule moléculaire |
C17H18BrNO3 |
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C17H18BrNO3/c1-21-15-8-3-12(11-16(15)22-2)9-10-19-17(20)13-4-6-14(18)7-5-13/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
Clé InChI |
WLBOQIPGRGGLJQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Br)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)


![N-(2-furylmethyl)-4-(4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B226379.png)
